molecular formula C16H15NO4 B318049 2-(Acetylamino)phenyl 4-methoxybenzoate

2-(Acetylamino)phenyl 4-methoxybenzoate

Cat. No.: B318049
M. Wt: 285.29 g/mol
InChI Key: GKCDTGUBXAKFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)phenyl 4-methoxybenzoate is an ester derivative combining a 4-methoxybenzoate moiety with a 2-(acetylamino)phenyl group. Its structure features key functional groups: a methoxy group (electron-donating), an acetylated amino group (enhancing stability and bioavailability), and an ester linkage (critical for hydrolysis reactivity).

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(2-acetamidophenyl) 4-methoxybenzoate

InChI

InChI=1S/C16H15NO4/c1-11(18)17-14-5-3-4-6-15(14)21-16(19)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,18)

InChI Key

GKCDTGUBXAKFQM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Functional Groups Primary Applications References
2-(Acetylamino)phenyl 4-methoxybenzoate C₁₆H₁₅NO₄⁺ Methoxy, acetylamino, ester Potential pharmaceutical intermediate -
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ Hydroxy, acetylamino, methyl ester Synthetic intermediate
FE@SNAP (MCHR1 antagonist) C₂₈H₂₉F₃N₄O₅ Piperidinyl, fluoroethyl, pyrimidine Neuropharmacology (MCHR1 antagonist)
Methyl 4-(phenylamino)thiosemicarbazide C₁₇H₁₇N₃O₄S Thiosemicarbazide, methoxybenzoate Unknown (likely research chemical)
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Triazine, sulfonylurea, methyl ester Herbicide

Notes:

  • Methyl 4-acetamido-2-hydroxybenzoate () shares the acetylamino and ester groups but replaces the methoxy with a hydroxyl group, increasing polarity and altering solubility. It is used as a precursor for brominated or chlorinated derivatives (e.g., Methyl 4-acetamido-5-bromo-2-methoxybenzoate) .
  • FE@SNAP () incorporates a 3-(acetylamino)phenyl group within a complex pyrimidine-carboxylate structure. This highlights the role of acetylamino phenyl motifs in enhancing receptor binding affinity in neuropharmaceuticals .

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